Isoquinoline-8-carboxamide

Medicinal Chemistry Chemical Synthesis Quality Control

Researchers require reproducible bioactivity from heterocyclic intermediates, yet regioisomeric impurities and poor solubility plague many isoquinoline batches. Isoquinoline-8-carboxamide (CAS 1337881-25-0) solves this with a defined 8-carboxamide substitution that dictates hydrogen-bonding and steric accessibility-distinct from 5- or 3-regioisomers. - **Application**: Direct precursor to N-alkyl-octahydroisoquinolin-1-one-8-carboxamides for KOR-selective ligand synthesis; core scaffold for HPK1 inhibitor SAR. - **Purity**: ≥98% (HPLC) ensures minimal interference in metal-catalyzed cross-couplings and amidation. - **Supply**: BenchChem stock ready for immediate dispatch; documentation for R&D use provided.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 1337881-25-0
Cat. No. B11915118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-8-carboxamide
CAS1337881-25-0
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)C(=O)N
InChIInChI=1S/C10H8N2O/c11-10(13)8-3-1-2-7-4-5-12-6-9(7)8/h1-6H,(H2,11,13)
InChIKeyLLVBUQHDQQCEAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-8-carboxamide: Heterocyclic Building Block


Isoquinoline-8-carboxamide (CAS 1337881-25-0) is a heterocyclic organic compound featuring an isoquinoline core substituted with a carboxamide group at the 8-position, with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol . This structural arrangement imparts distinct reactivity and binding properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis [1]. The compound's rigid aromatic framework enhances molecular recognition, particularly in targeting enzymes or receptors, while the carboxamide moiety offers versatility for further functionalization into bioactive molecules or coordination complexes [1]. High-purity grades (95% to 98%) are readily available for research applications, ensuring reproducibility in medicinal chemistry and material science studies [2].

Isoquinoline-8-carboxamide Substitution Risks


The position of the carboxamide group on the isoquinoline scaffold is not a trivial detail; it dictates the compound's electronic distribution, hydrogen-bonding capacity, and steric accessibility, thereby determining its reactivity and downstream synthetic utility. Isoquinoline-8-carboxamide (8-substituted) exhibits a unique reactivity profile compared to its 5-carboxamide and 3-carboxamide regioisomers, which possess distinct electron density patterns and steric environments that alter their behavior in cross-coupling, amidation, and metal-catalyzed transformations . Furthermore, while quinoline-8-carboxamide (a close heteroaromatic analog) has been explored as a DNA-intercalating antitumor agent and CD38 inhibitor, its synthetic accessibility and price point differ markedly from the isoquinoline variant, making generic substitution economically and experimentally imprudent [1][2]. The specific 8-carboxamide substitution on the isoquinoline core is a critical design element that cannot be arbitrarily swapped without fundamentally altering the compound's performance in target syntheses and biological assays.

Isoquinoline-8-carboxamide: Comparative Advantages


Purity Advantage Over Analogs

Isoquinoline-8-carboxamide is commercially available with a purity specification of NLT 98% (Not Less Than 98%), as verified by multiple vendors . In contrast, its regioisomer isoquinoline-5-carboxamide and the heteroaromatic analog quinoline-8-carboxamide are commonly offered at 95% purity [1]. This higher purity grade ensures more reproducible outcomes in sensitive synthetic transformations and reduces the need for additional purification steps, thereby saving time and resources in research workflows.

Medicinal Chemistry Chemical Synthesis Quality Control

Cost Advantage vs. Quinoline-8-carboxamide

A direct price comparison reveals that isoquinoline-8-carboxamide is more cost-effective than its quinoline analog. The price for 1 gram of isoquinoline-8-carboxamide (95%+ purity) is approximately $372 [1]. In contrast, 1 gram of quinoline-8-carboxamide is priced at €517 (approximately $560 USD), representing a 28-32% price premium for the quinoline variant . This cost differential, when scaled to multi-gram syntheses, can significantly impact project budgets.

Procurement Budget Optimization Chemical Sourcing

KOR Ligand Precursor

Isoquinoline-8-carboxamide serves as a crucial building block for the synthesis of N-alkyl-octahydroisoquinolin-1-one-8-carboxamides, a novel class of selective κ-opioid receptor (KOR) ligands [1]. These derivatives have demonstrated exclusive affinity for the KOR over the μ-opioid receptor, δ-opioid receptor, and 38 other GPCR targets [2]. While the parent compound itself is not a KOR ligand, its availability enables the efficient construction of these biologically active molecules. In contrast, the 5-carboxamide and 3-carboxamide regioisomers have not been reported as precursors for KOR ligands, highlighting the specific utility of the 8-substitution pattern.

Opioid Receptor Research Medicinal Chemistry Drug Discovery

HPK1 Inhibitor Patent Evidence

The isoquinoline-8-carboxamide core is a key structural element in patented HPK1 (Hematopoietic Progenitor Kinase 1) inhibitors [1]. HPK1 is a negative regulator of T-cell and B-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. The patent literature demonstrates that modifications to the 8-carboxamide position can yield potent HPK1 inhibitors with IC50 values in the nanomolar range [2]. While the unsubstituted isoquinoline-8-carboxamide is a building block, its presence in these potent inhibitors underscores its value as a starting material for medicinal chemistry campaigns. Regioisomers like isoquinoline-5-carboxamide are not prominently featured in the same patent families, suggesting a structure-activity relationship preference for the 8-substitution pattern.

Kinase Inhibition Immuno-Oncology Patent Analysis

Isoquinoline-8-carboxamide: Key Applications


Selective KOR Ligand Synthesis

Leveraging its established role as a precursor to N-alkyl-octahydroisoquinolin-1-one-8-carboxamides, isoquinoline-8-carboxamide is ideally suited for medicinal chemistry programs targeting the KOR. The resulting ligands exhibit high selectivity over other opioid receptors and GPCRs, making them valuable tools for probing KOR-related physiology in pain, addiction, and mood disorders [1]. Procuring high-purity isoquinoline-8-carboxamide ensures efficient and reproducible synthesis of these valuable biological probes.

HPK1 Inhibitor in Immuno-Oncology

Given its prominence in patent literature as a core scaffold for HPK1 inhibitors, isoquinoline-8-carboxamide is a strategic starting point for structure-activity relationship (SAR) studies aimed at developing novel cancer immunotherapies [2]. Researchers can use this compound to explore substitution patterns that optimize potency, selectivity, and pharmacokinetic properties, accelerating the discovery of next-generation HPK1 inhibitors.

Building Block for Libraries and Materials

The compound's rigid aromatic framework and versatile carboxamide handle make it an excellent building block for generating diverse compound libraries in academic and industrial settings [3]. Its well-defined spectroscopic characteristics and high purity (NLT 98%) facilitate straightforward analytical characterization and ensure that subsequent synthetic steps proceed with minimal interference from impurities. Furthermore, its potential for forming coordination complexes opens avenues in materials science research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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